![molecular formula C16H12BrN3 B361972 9-bromo-6-éthyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-50-7](/img/structure/B361972.png)

9-bromo-6-éthyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

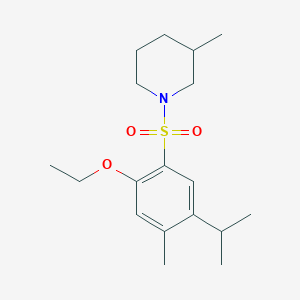

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline, which includes a bromine atom and an ethyl group, contributes to its distinct chemical and biological characteristics.

Applications De Recherche Scientifique

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mécanisme D'action

Target of Action

The primary target of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts with DNA, causing disruptions in vital processes for DNA replication .

Mode of Action

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline operates through a mechanism known as DNA intercalation . This process involves the insertion of molecules between the planar nitrogenous bases of DNA. This interaction with DNA can lead to significant changes in the DNA structure, disrupting processes vital for DNA replication .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt vital processes for dna replication . This disruption can affect various biochemical pathways, particularly those involved in cell replication and growth.

Result of Action

The result of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication processes . This disruption can lead to cell death, which explains the compound’s cytotoxic effects . It has been observed that some derivatives of 6H-indolo[2,3-b]quinoxaline exhibit cytotoxicity against certain human cancer cell lines .

Action Environment

The action of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the compound exhibits high solubility in acetonitrile , suggesting that its action might be influenced by the solvent environment. Additionally, the compound’s stability, which is crucial for its efficacy, is remarkable, with 99.86% capacity retention observed over a certain period

Analyse Biochimique

Biochemical Properties

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline, like other 6H-indolo[2,3-b]quinoxaline derivatives, has shown good binding affinity to DNA . This is evident from the high thermal stability of the compound-DNA complex . These compounds have shown poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .

Cellular Effects

The cellular effects of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline are predominantly due to its interaction with DNA. By intercalating into the DNA helix, it disrupts processes vital for DNA replication . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline involves intercalation into the DNA helix . This interaction disrupts vital processes for DNA replication, leading to its antiviral and cytotoxic activities . Despite its strong DNA binding affinity, it has poor inhibitory activity on the topoisomerase II enzyme .

Temporal Effects in Laboratory Settings

Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of glacial acetic acid under microwave irradiation, which significantly reduces the reaction time . Another approach involves the use of cerium (IV) oxide nanoparticles as a catalyst in an aqueous medium, leading to high yields .

Industrial Production Methods

Industrial production of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline may involve large-scale synthesis using similar condensation reactions, optimized for higher efficiency and yield. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications, ensuring consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine and ethyl substituents.

9-fluoro-6H-indolo[2,3-b]quinoxaline: A similar compound with a fluorine atom instead of bromine.

6-ethyl-6H-indolo[2,3-b]quinoxaline: A compound with only the ethyl substituent.

Uniqueness

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both bromine and ethyl groups, which enhance its biological activity and electronic properties. The bromine atom increases the compound’s reactivity in substitution reactions, while the ethyl group contributes to its lipophilicity and ability to interact with biological membranes.

Propriétés

IUPAC Name |

9-bromo-6-ethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVFUOAGKOCQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)

![2,4,5-trichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B361894.png)

![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![8-Methoxy-3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B361903.png)

![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)

![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)

![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)

![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)

![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)